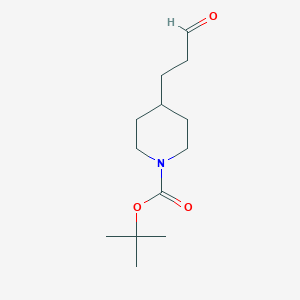

Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h10-11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGPCTZYGOOHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443153 | |

| Record name | Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165528-85-8 | |

| Record name | Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate (CAS: 165528-85-8)

This guide provides a comprehensive technical overview of tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate, a valuable bifunctional building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, reactivity, and applications of this versatile intermediate, grounding theoretical principles in practical, field-proven insights.

Introduction: The Strategic Value of a Bifunctional Piperidine Scaffold

Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate, with the CAS number 165528-85-8, is a heterocyclic compound featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and bearing a three-carbon aldehyde side chain at the 4-position.[1][2] This unique structural arrangement offers medicinal chemists a powerful tool for molecular elaboration. The piperidine core is a privileged scaffold, frequently encountered in pharmaceuticals due to its favorable pharmacokinetic properties.[3] The Boc protecting group provides a stable yet readily cleavable handle to modulate the basicity of the piperidine nitrogen, while the terminal aldehyde serves as a versatile reactive site for a myriad of chemical transformations.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 165528-85-8 | [1][2] |

| Molecular Formula | C₁₃H₂₃NO₃ | [1][2] |

| Molecular Weight | 241.33 g/mol | [1][2] |

| IUPAC Name | tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate | [1][2] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CCC=O | [2] |

Synthesis Strategies: Building the Core Intermediate

The synthesis of tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials, scalability, and desired purity. Two common and logical approaches are the oxidation of a precursor alcohol and the chain extension of a shorter aldehyde via a Wittig-type reaction.

Route A: Oxidation of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

This is a direct and often preferred method, involving the selective oxidation of the primary alcohol, tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate. The key challenge lies in achieving high conversion to the aldehyde without over-oxidation to the corresponding carboxylic acid.

Causality of Method Selection:

The Swern oxidation is a highly effective and mild procedure for converting primary alcohols to aldehydes, operating at low temperatures to minimize side reactions.[4][5][6] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. This method is particularly well-suited for substrates with sensitive functional groups, such as the Boc-protecting group, which is stable under these conditions.

Experimental Protocol: Swern Oxidation

-

Reagents and Materials:

-

Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

-

Oxalyl chloride

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Argon or Nitrogen atmosphere

-

Standard glassware for anhydrous reactions

-

-

Step-by-Step Procedure:

-

To a solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM (appropriate volume for a 0.5 M solution) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of anhydrous DMSO (2.4 equivalents) in anhydrous DCM dropwise, ensuring the temperature remains below -65 °C.[7]

-

Stir the resulting mixture for 15 minutes at -78 °C.

-

Add a solution of tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM dropwise, again maintaining the temperature below -65 °C.

-

Stir the reaction mixture for 30-45 minutes at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the addition of water. Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aldehyde.

-

Route B: Chain Extension of Tert-butyl 4-formylpiperidine-1-carboxylate

An alternative strategy involves a two-carbon homologation of the readily available tert-butyl 4-formylpiperidine-1-carboxylate. The Wittig reaction is a classic and reliable method for this transformation.[8]

Causality of Method Selection:

The Wittig reaction allows for the stereoselective formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[8] Subsequent reduction of the resulting α,β-unsaturated aldehyde or ester would yield the target saturated aldehyde. This multi-step approach offers flexibility in introducing functionality at the α- and β-positions of the side chain if desired.

Conceptual Workflow: Wittig Reaction and Reduction

Analytical Characterization: A Self-Validating System

Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique will provide information on the number of different types of protons and their connectivity. Expected signals would include the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), multiplets for the piperidine ring protons, and characteristic signals for the propyl side chain, including a triplet for the aldehyde proton around 9.7 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This provides information about the carbon framework of the molecule. Key signals would include the carbonyl of the Boc group, the carbons of the piperidine ring, the carbons of the propyl side chain, and a downfield signal for the aldehyde carbonyl.

-

IR (Infrared) Spectroscopy: The presence of a strong absorption band around 1700-1730 cm⁻¹ is indicative of the aldehyde carbonyl stretching vibration. Another strong band around 1680-1700 cm⁻¹ would correspond to the carbamate carbonyl of the Boc group.

-

MS (Mass Spectrometry): This technique confirms the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 242.36.[9]

Reactivity and Applications in Drug Discovery

The synthetic utility of tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate stems from the orthogonal reactivity of its two key functional groups: the Boc-protected amine and the terminal aldehyde.

The Versatility of the Aldehyde Functionality

The aldehyde group is a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, including:

-

Reductive Amination: A cornerstone reaction in medicinal chemistry for the introduction of diverse amine-containing fragments.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the extension of the carbon chain with the formation of alkenes.

-

Aldol Condensations: To form β-hydroxy carbonyl compounds.

-

Grignard and Organolithium Additions: For the formation of secondary alcohols.

Deprotection and Elaboration of the Piperidine Nitrogen

The Boc group can be efficiently removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to liberate the piperidine nitrogen. This secondary amine can then be further functionalized through:

-

Acylation: To form amides.

-

Alkylation: To introduce various alkyl or aryl groups.

-

Sulfonylation: To form sulfonamides.

Application as a PROTAC Linker Component

The structural features of this molecule make it an attractive component for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The piperidine scaffold can be part of the linker connecting the E3 ligase-binding element and the target protein-binding ligand.[9]

Logical Relationship of Functional Groups in Synthesis:

Safe Handling and Storage

Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation.[1][2]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate is a strategically important building block for drug discovery and development. Its bifunctional nature, combining a protected piperidine scaffold with a reactive aldehyde, provides a versatile platform for the synthesis of complex molecules. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective application in the pursuit of novel therapeutics.

References

-

PubChem. Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

-

Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

-

Wikipedia. Swern oxidation. [Link]

-

Organic Reactions. The Wittig Reaction. [Link]

-

Organic Chemistry Portal. Swern Oxidation. [Link]

-

Chemistry LibreTexts. Swern oxidation. [Link]

- Wang, M., Wang, W., & Q, A. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate | C13H23NO3 | CID 10657745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. Swern Oxidation [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicreactions.org [organicreactions.org]

- 9. medchemexpress.com [medchemexpress.com]

1-Boc-4-(3-oxopropyl)piperidine structure and nomenclature

An In-Depth Technical Guide to 1-Boc-4-(3-oxopropyl)piperidine: Structure, Synthesis, and Applications

Abstract

1-Boc-4-(3-oxopropyl)piperidine, systematically known as tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate, is a pivotal bifunctional building block in modern medicinal chemistry and organic synthesis. This guide provides a comprehensive technical overview of its molecular structure, nomenclature, and physicochemical properties. We delve into field-proven synthetic methodologies, explaining the causality behind procedural choices, and present a detailed experimental protocol. Furthermore, this document explores the compound's versatile applications, stemming from its reactive aldehyde moiety and the strategically important Boc-protected piperidine scaffold, a privileged structure in numerous pharmaceuticals. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthetic intermediate.

Introduction: A Versatile Intermediate in Drug Discovery

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, forming the core of a vast array of clinically approved drugs targeting central nervous system disorders, cancer, and infectious diseases.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with biological targets.[2]

The utility of the piperidine core is greatly enhanced through strategic functionalization. In this context, 1-Boc-4-(3-oxopropyl)piperidine emerges as a particularly valuable intermediate. The molecule incorporates two key features:

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the piperidine nitrogen. Its presence is critical in multi-step syntheses as it deactivates the nucleophilic and basic nature of the nitrogen, preventing unwanted side reactions. This allows for selective chemical transformations on other parts of the molecule.

-

The 4-(3-oxopropyl) Side Chain: This substituent provides a reactive aldehyde functionality at the terminus of a flexible three-carbon linker. The aldehyde is a versatile chemical handle, enabling a wide range of subsequent modifications such as reductive aminations, olefinations, and aldol reactions to build molecular complexity.

This combination makes 1-Boc-4-(3-oxopropyl)piperidine an ideal starting point for constructing elaborate molecular architectures, particularly in the synthesis of novel pharmaceutical agents and chemical probes.[3][4]

Structure and Nomenclature

A precise understanding of the molecule's structure and its various identifiers is fundamental for any researcher.

Molecular Structure

The structure consists of a central piperidine ring. The nitrogen atom at position 1 is protected by a tert-butoxycarbonyl (Boc) group. A 3-oxopropyl (propanal) group is attached to the carbon at position 4 of the piperidine ring.

Caption: 2D structure of 1-Boc-4-(3-oxopropyl)piperidine.

Identifiers and Nomenclature

To ensure unambiguous identification, the compound is referenced by several names and registry numbers.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate | [5] |

| CAS Number | 165528-85-8 | [5] |

| Molecular Formula | C₁₃H₂₃NO₃ | [5] |

| Molecular Weight | 241.33 g/mol | [5] |

| Common Synonyms | 1-Boc-4-(3-oxopropyl)piperidine, 3-(1-Boc-4-piperidyl)propanal, 3-(N-t-Butoxycarbonylpiperidin-4-yl)propanal | [5] |

Physicochemical and Spectroscopic Properties

The physical properties and spectroscopic signatures are critical for handling, reaction monitoring, and quality control.

| Property | Value | Notes |

| Appearance | Expected to be a colorless to yellow oil or low-melting solid. | Based on similar structures.[6] |

| Molecular Weight | 241.33 g/mol | Computed by PubChem.[5] |

| XLogP3 | 1.6 | A measure of lipophilicity; computed.[5] |

| Hydrogen Bond Donors | 0 | Computed.[5] |

| Hydrogen Bond Acceptors | 3 | Computed.[5] |

Spectroscopic Profile (Anticipated)

While specific experimental spectra depend on the acquisition conditions, the following key signals are expected:

-

¹H NMR: The spectrum would feature a prominent singlet around 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group. A characteristic triplet signal for the aldehydic proton would appear far downfield, typically between 9.7-9.8 ppm. Other multiplets corresponding to the piperidine ring and propyl chain protons would be observed in the 1.0-4.2 ppm range.

-

¹³C NMR: Key signals would include the carbonyl of the Boc group (~155 ppm), the aldehyde carbonyl (~202 ppm), and the quaternary carbon of the Boc group (~80 ppm). The remaining aliphatic carbons would appear in the 20-60 ppm range.

-

Infrared (IR) Spectroscopy: Two strong, characteristic carbonyl (C=O) stretching bands would be observed. The aldehyde C=O stretch typically appears around 1725 cm⁻¹, while the carbamate C=O of the Boc group appears around 1690 cm⁻¹.

Synthesis and Reaction Mechanisms

1-Boc-4-(3-oxopropyl)piperidine is most commonly prepared via the oxidation of its corresponding primary alcohol, tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate. The choice of oxidizing agent is critical to the success of this transformation.

Causality in Reagent Selection

The primary challenge in this synthesis is the selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the corresponding carboxylic acid. Strong, non-selective oxidants like potassium permanganate or chromic acid would lead to the undesired carboxylic acid byproduct. Therefore, milder, more controlled oxidation protocols are required.

Commonly employed methods include:

-

Swern Oxidation: Uses oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO), which serves as the oxidant. It is highly effective but requires cryogenic temperatures (-78 °C) and produces volatile, malodorous byproducts.

-

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a clean, high-yielding oxidation at room temperature. It is often preferred in laboratory settings for its operational simplicity and mild conditions.

-

Pyridinium Chlorochromate (PCC): A Cr(VI) reagent that is effective for this transformation. However, due to the toxicity and disposal concerns associated with chromium reagents, its use has become less common in modern synthesis.

The Dess-Martin oxidation is presented here as a reliable and widely applicable method.

Caption: Workflow for the synthesis via Dess-Martin Oxidation.

Experimental Protocol: Dess-Martin Oxidation

This protocol is a representative method for the synthesis of the title compound.

Materials:

-

tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate in anhydrous DCM.

-

Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin Periodinane portion-wise over 10-15 minutes. Rationale: Portion-wise addition helps control any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Rationale: Sodium thiosulfate reduces any remaining DMP and its byproducts, while sodium bicarbonate neutralizes the acetic acid byproduct of the reaction.

-

Workup: Stir the biphasic mixture vigorously for 30 minutes until the solid dissolves. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice with DCM.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude aldehyde by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-Boc-4-(3-oxopropyl)piperidine.

Applications in Synthesis and Drug Discovery

The synthetic utility of 1-Boc-4-(3-oxopropyl)piperidine is centered on the reactivity of its aldehyde group. This functionality serves as an electrophilic site for the formation of new carbon-carbon and carbon-nitrogen bonds, making it a cornerstone for library synthesis and lead optimization campaigns.

-

Reductive Amination: This is one of the most powerful applications. The aldehyde can be reacted with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield a more complex secondary or tertiary amine. This reaction is fundamental for connecting the piperidine core to other fragments of a target molecule.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, providing a method for carbon chain extension and the introduction of diverse functional groups.

-

Aldol and Related Condensations: The aldehyde can participate in aldol reactions with enolates or other nucleophiles, forming β-hydroxy carbonyl compounds, which are themselves valuable synthetic intermediates.

-

Precursor to Complex Heterocycles: The 3-oxopropyl chain can be used to construct new ring systems fused or spiro-linked to the piperidine scaffold.

Its derivatives are investigated as intermediates for a range of therapeutic targets, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[6]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

Hazard Identification

Based on GHS classifications, 1-Boc-4-(3-oxopropyl)piperidine presents the following hazards:

-

H315: Causes skin irritation.[5]

-

H318: Causes serious eye damage.[5]

-

H335: May cause respiratory irritation.[5]

Handling Recommendations

-

Always handle this chemical in a well-ventilated fume hood.[7][8]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9]

-

Avoid breathing dust, fumes, or vapors.[7]

-

Wash hands thoroughly after handling.[9]

Storage Conditions

-

Store in a tightly sealed container in a cool, dry place.[7][9]

-

For long-term stability, especially to prevent potential oxidation of the aldehyde, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[9][10]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Conclusion

1-Boc-4-(3-oxopropyl)piperidine is a highly functional and versatile building block with significant value in synthetic and medicinal chemistry. Its structure, which combines the strategically important Boc-protected piperidine scaffold with a reactive aldehyde handle, provides chemists with a reliable and adaptable tool for the synthesis of complex molecules. A thorough understanding of its properties, synthetic routes, and safe handling practices, as detailed in this guide, enables researchers to effectively harness its potential in the development of next-generation therapeutics and advanced chemical entities.

References

-

PubChem. (n.d.). tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 1-Boc-4-(3-hydroxypropyl)piperazine. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (2023). 1-Boc-4-AP. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.

-

PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

PubChemLite. (n.d.). Tert-butyl 4-cyano-4-(3-oxopropyl)piperidine-1-carboxylate (C14H22N2O3). Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

-

National Center for Biotechnology Information. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved January 24, 2026, from [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. American Chemical Society. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]

- 4. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate | C13H23NO3 | CID 10657745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-tert-Butoxycarbonyl-4-piperidinecarboxaldehyde | 137076-22-3 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 150349-65-8|1-Boc-4-(3-aminopropyl)piperidine|BLD Pharm [bldpharm.com]

Synthesis of Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate

An In-depth Technical Guide to the

Authored by a Senior Application Scientist

Foreword: Strategic Importance of a Core Synthon

Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate, also known as 3-(1-Boc-4-piperidyl)propanal, is a pivotal intermediate in contemporary medicinal chemistry.[1] Its bifunctional nature—a protected piperidine nitrogen and a reactive aldehyde—makes it an exceptionally versatile building block for constructing complex molecular architectures. The piperidine ring is a privileged scaffold found in numerous FDA-approved drugs, imparting favorable pharmacokinetic properties. The propionaldehyde side chain serves as a reactive handle for a multitude of subsequent transformations, including reductive aminations, Wittig reactions, and aldol condensations, enabling the facile introduction of diverse functional groups and the extension of molecular frameworks.

This guide provides an in-depth exploration of the prevalent and efficient synthetic routes to this key intermediate, with a focus on the underlying chemical principles, practical execution, and comparative analysis of methodologies. It is designed for researchers and drug development professionals seeking a robust and reliable understanding of its preparation.

Part 1: The Principal Synthetic Strategy: Oxidation of a Primary Alcohol

The most direct and widely adopted strategy for the synthesis of Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate involves the selective oxidation of its corresponding primary alcohol precursor, Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate .

The core challenge of this transformation is to oxidize the primary alcohol to an aldehyde without further oxidation to the corresponding carboxylic acid. This necessitates the use of mild and selective oxidizing agents. Chromium-based reagents (e.g., Jones reagent) are generally too harsh and are avoided. The modern synthetic chemist's toolkit offers several superior alternatives, primarily based on activated dimethyl sulfoxide (DMSO) or hypervalent iodine compounds.

Workflow: Precursor to Product

The overall transformation is a single, high-yielding oxidation step. The choice of method depends on factors like scale, available equipment, tolerance of other functional groups, and desired work-up procedure.

Caption: General synthetic workflow.

Part 2: Comparative Analysis of Core Oxidation Methodologies

We will now dissect the three most effective and commonly employed methods for this synthesis: the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, and the Parikh-Doering Oxidation.

| Methodology | Core Reagents | Typical Temp. | Key Advantages | Key Disadvantages |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine (Et₃N) | -78 °C | High yields, readily available reagents, reliable. | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide (DMS) byproduct, generates CO/CO₂ gas.[2] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temp. | Mild conditions (neutral pH), short reaction times, simple work-up, high chemoselectivity.[3][4] | DMP reagent is expensive and potentially explosive under certain conditions.[4] |

| Parikh-Doering Oxidation | DMSO, Sulfur Trioxide Pyridine Complex (SO₃·Py), Et₃N | 0 °C to Room Temp. | Avoids toxic reagents, operates at convenient temperatures, generally high yielding.[5][6] | SO₃·Py complex is hygroscopic and can be less reactive than the Swern activator. |

The Swern Oxidation: The Cryogenic Workhorse

The Swern oxidation is a classic and highly reliable method for converting primary alcohols to aldehydes.[2] It relies on the activation of DMSO with an electrophile, typically oxalyl chloride, to form a reactive chlorosulfonium salt.

Mechanism Rationale

-

Activation: At -78 °C, DMSO reacts with oxalyl chloride to form the highly electrophilic "activated DMSO" species, with the evolution of carbon monoxide and carbon dioxide gas.[2] This low temperature is critical to prevent side reactions of the activated intermediate.

-

Alcohol Addition: The precursor alcohol attacks the sulfur atom of the activated DMSO, displacing chloride and forming an alkoxysulfonium salt.

-

Deprotonation & Elimination: A hindered, non-nucleophilic base, typically triethylamine, is added. It deprotonates the carbon adjacent to the oxygen, initiating an intramolecular E2-like elimination (a five-membered ring transition state) to yield the desired aldehyde, dimethyl sulfide, and triethylammonium salt.

Caption: Simplified Swern oxidation pathway.

The Dess-Martin Oxidation: The Benchtop Convenience

For situations where cryogenic conditions are undesirable, the Dess-Martin oxidation is an outstanding alternative. It employs a hypervalent iodine(V) reagent, 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, known as Dess-Martin Periodinane (DMP).[3][7]

Mechanism Rationale

The reaction proceeds via a ligand exchange mechanism. The alcohol displaces one of the acetate groups on the iodine center. A base (either the displaced acetate or a weak external base) then abstracts the proton from the alcohol's α-carbon, leading to a reductive elimination that furnishes the aldehyde, iodinane byproduct, and acetic acid.[3] The reaction is typically performed at room temperature in a chlorinated solvent like dichloromethane (DCM).[3]

The Parikh-Doering Oxidation: The Non-Cryogenic DMSO Method

The Parikh-Doering oxidation is another variant of a DMSO-based oxidation that circumvents the need for cryogenic temperatures.[5] It uses the sulfur trioxide pyridine complex (SO₃·Py) as the DMSO activator, which is less reactive and more stable than the intermediate in the Swern protocol.

Mechanism Rationale

The mechanism is analogous to the Swern oxidation. The SO₃·Py complex activates DMSO, the alcohol adds to the activated species, and a base (triethylamine) facilitates the final elimination to the aldehyde. The primary advantage is the operational simplicity of running the reaction at or above 0 °C.[6]

Part 3: Experimental Protocols & Data

Physicochemical Properties of the Target Compound

| Property | Value | Source |

| CAS Number | 165528-85-8 | [1] |

| Molecular Formula | C₁₃H₂₃NO₃ | [1] |

| Molecular Weight | 241.33 g/mol | [1] |

| Appearance | Colorless to pale yellow oil | Vendor Data |

| IUPAC Name | tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate | [1] |

Detailed Protocol: Swern Oxidation

Safety: This reaction should be performed in a well-ventilated fume hood. Oxalyl chloride is corrosive and toxic. The reaction generates CO and CO₂ gas and the foul-smelling dimethyl sulfide.

Materials:

-

Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (2.2 eq)

-

Oxalyl Chloride (1.1 eq)

-

Anhydrous Triethylamine (Et₃N) (5.0 eq)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Dissolve oxalyl chloride (1.1 eq) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of DMSO (2.2 eq) in anhydrous DCM.

-

Add the DMSO solution dropwise to the stirred oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.

-

Add a solution of Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30 minutes.

-

Add anhydrous triethylamine (5.0 eq) dropwise. A thick white precipitate will form.

-

After 15 minutes, remove the cooling bath and allow the reaction mixture to warm to room temperature over 45 minutes.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure aldehyde.

Detailed Protocol: Dess-Martin Oxidation

Safety: DMP is shock-sensitive and can be explosive upon heating. Handle with care and avoid grinding.

Materials:

-

Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Sodium Bicarbonate (NaHCO₃) (optional, as a buffer)

Procedure:

-

To a solution of the alcohol (1.0 eq) in anhydrous DCM, add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature. If the substrate is acid-sensitive, NaHCO₃ (2.0 eq) can be added as a buffer.[3]

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution.

-

Stir vigorously until the layers are clear. The Na₂S₂O₃ quenches any excess DMP and dissolves the iodinane byproduct.

-

Separate the layers and extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify by flash column chromatography as described for the Swern oxidation.

Part 4: Characterization and Purity Assessment

The identity and purity of the synthesized Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see a characteristic aldehyde proton signal (singlet or triplet) around 9.7-9.8 ppm. The Boc group will show a large singlet around 1.45 ppm (9H). The piperidine and propyl chain protons will appear in the aliphatic region.

-

¹³C NMR: The aldehyde carbonyl carbon will have a distinct chemical shift around 202 ppm. The Boc carbonyl will be near 155 ppm, and the quaternary Boc carbon around 80 ppm.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) should show the [M+H]⁺ or [M+Na]⁺ adducts, confirming the molecular weight of 241.33 g/mol .

-

Infrared (IR) Spectroscopy: Look for a strong C=O stretching frequency for the aldehyde at approximately 1720-1725 cm⁻¹ and another C=O stretch for the carbamate (Boc group) around 1680-1690 cm⁻¹.

Part 5: Trustworthiness & Self-Validation

The protocols described are self-validating through rigorous in-process monitoring and final characterization.

-

TLC Monitoring: The disappearance of the starting alcohol spot and the appearance of a new, typically less polar, product spot (which can be visualized with a potassium permanganate stain) confirms the reaction's progression.

-

Work-up Efficacy: The aqueous washes in the work-up procedures are critical for removing reagents and byproducts. For example, the acidic wash in the Swern protocol removes triethylamine, while the thiosulfate wash in the DMP work-up is essential for removing iodine-containing species.

-

Chromatographic Purity: Flash column chromatography provides a purified product. Subsequent analytical assessment (e.g., NMR) of the combined fractions validates the purity of the final compound, ensuring it is free from starting material, byproducts, and residual solvents.

By following these robust procedures and validation checks, researchers can confidently synthesize high-purity Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate, ready for use in subsequent, often sensitive, synthetic steps.

References

-

PubChem. tert-Butyl 4-(3-oxopropyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Wang, M., et al. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

-

Wikipedia. Dess–Martin oxidation. [Link]

-

Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

-

Organic Chemistry Portal. Parikh-Doering Oxidation. [Link]

-

Total Organic Chemistry (YouTube). The Swern Oxidation. [Link]

-

Parikh, J. R., & Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. [Link]

Sources

- 1. Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate | C13H23NO3 | CID 10657745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. DMSO – Pyridine-SO3 (Parikh-Doering) - Wordpress [reagents.acsgcipr.org]

- 7. 戴斯-马丁氧化剂 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Physical Characteristics of 3-(1-Boc-4-piperidyl)propanal

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Aldehyde in Modern Synthesis

3-(1-Boc-4-piperidyl)propanal, also known by its IUPAC name tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate, is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a reactive propanal moiety. This unique combination makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the construction of pharmaceutical lead compounds and tool molecules for chemical biology. The Boc protecting group provides stability and allows for selective chemical transformations, while the aldehyde functionality serves as a versatile handle for a wide array of synthetic operations.[1] This guide provides a comprehensive overview of the physical and chemical characteristics of 3-(1-Boc-4-piperidyl)propanal, offering insights into its handling, characterization, and stability for researchers in the field.

Molecular and General Physical Properties

A foundational understanding of the key physical and chemical properties of 3-(1-Boc-4-piperidyl)propanal is essential for its effective use in synthesis and research. The following table summarizes its primary molecular and predicted physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₃NO₃ | PubChem[2] |

| Molecular Weight | 241.33 g/mol | PubChem[2] |

| Appearance | While not definitively documented in primary literature, analogous short-chain aldehydes and Boc-protected piperidines are often colorless to pale yellow oils or low-melting solids. | General Chemical Knowledge |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane (DCM), chloroform (CHCl₃), ethyl acetate (EtOAc), and tetrahydrofuran (THF). Limited solubility in water is anticipated due to the hydrophobic Boc group and alkyl chain. | General Chemical Knowledge |

| Storage | Recommended to be stored in a cool, dry place, away from oxidizing agents and light. Due to the aldehyde functionality, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation. | General Chemical Knowledge |

Spectroscopic Characterization: Elucidating the Structure

Spectroscopic analysis is critical for confirming the identity and purity of 3-(1-Boc-4-piperidyl)propanal. Below are the expected spectroscopic signatures based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for 3-(1-Boc-4-piperidyl)propanal in a deuterated solvent like chloroform-d (CDCl₃) are as follows:

¹H NMR (Proton NMR):

-

Aldehyde Proton (-CHO): A characteristic singlet or triplet is expected in the downfield region, typically between δ 9.5-9.8 ppm . This significant downfield shift is due to the deshielding effect of the carbonyl group.

-

Piperidine Protons (axial and equatorial): The protons on the piperidine ring will appear as complex multiplets. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) are expected between δ 2.6-2.8 ppm (equatorial) and δ 4.0-4.2 ppm (axial, significantly deshielded by the Boc group's carbonyl). The remaining piperidine protons (positions 3, 4, and 5) will likely resonate as multiplets in the range of δ 1.0-1.8 ppm .

-

Propyl Chain Protons (-CH₂-CH₂-CHO): The methylene group alpha to the aldehyde carbonyl (-CH₂-CHO) is expected as a triplet around δ 2.4-2.6 ppm . The adjacent methylene group (-CH₂-CH₂-CHO) will likely appear as a multiplet between δ 1.5-1.7 ppm .

-

Boc Group Protons (-C(CH₃)₃): A sharp, intense singlet corresponding to the nine equivalent protons of the tert-butyl group will be observed around δ 1.45 ppm .

¹³C NMR (Carbon-13 NMR):

-

Aldehyde Carbonyl Carbon (-CHO): A highly deshielded peak is expected in the far downfield region, typically around δ 200-205 ppm .

-

Boc Carbonyl Carbon (-C=O): The carbonyl carbon of the Boc protecting group will resonate at approximately δ 155 ppm .

-

Boc Quaternary Carbon (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is expected around δ 80 ppm .

-

Boc Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of the Boc group will appear as a single peak around δ 28.5 ppm .

-

Piperidine Carbons: The carbons of the piperidine ring are expected in the range of δ 30-45 ppm . The carbons adjacent to the nitrogen (C2 and C6) will be in the lower end of this range.

-

Propyl Chain Carbons: The carbons of the propyl side chain will resonate in the aliphatic region, with the carbon alpha to the aldehyde being the most deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The IR spectrum of 3-(1-Boc-4-piperidyl)propanal is expected to show the following characteristic absorption bands:

-

Aldehyde C-H Stretch: Two weak to medium bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹ . The presence of both peaks is highly indicative of an aldehyde.

-

Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ , characteristic of a saturated aliphatic aldehyde.[3]

-

Boc Group C=O Stretch: A strong absorption band for the carbamate carbonyl will be present, typically around 1680-1700 cm⁻¹ .[4]

-

C-H Aliphatic Stretch: Multiple bands in the 2850-2980 cm⁻¹ region corresponding to the C-H stretching vibrations of the piperidine ring and alkyl chains.

-

C-N Stretch: A medium intensity band around 1160-1250 cm⁻¹ corresponding to the C-N bond of the carbamate.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 242.17. Adducts with sodium [M+Na]⁺ at m/z 264.15 or potassium [M+K]⁺ at m/z 280.12 may also be observed.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the Boc group (100 Da) or isobutylene (56 Da) from the molecular ion. The fragmentation of the propanal side chain is also expected.

Stability and Handling Considerations

The stability of 3-(1-Boc-4-piperidyl)propanal is influenced by both the aldehyde functionality and the Boc protecting group.

-

Oxidation: Aldehydes are susceptible to oxidation to carboxylic acids, especially when exposed to air (oxygen). Therefore, it is recommended to handle the compound under an inert atmosphere and store it in a tightly sealed container.

-

Aldol Reactions: In the presence of acid or base, aldehydes can undergo self-condensation via aldol reactions. It is crucial to use non-nucleophilic and aprotic conditions when possible if the aldehyde moiety is to be preserved.

-

Stability of the Boc Group: The Boc group is generally stable to a wide range of reagents and conditions. However, it is labile under strong acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid). It is relatively stable to basic conditions and nucleophiles.

Experimental Protocol: ¹H NMR Characterization

This section provides a standard operating procedure for acquiring a ¹H NMR spectrum of 3-(1-Boc-4-piperidyl)propanal.

Objective: To obtain a high-resolution ¹H NMR spectrum to confirm the structure and assess the purity of 3-(1-Boc-4-piperidyl)propanal.

Materials:

-

3-(1-Boc-4-piperidyl)propanal sample (approx. 5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3-(1-Boc-4-piperidyl)propanal into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity. A standard automated tuning and shimming protocol is usually sufficient.

-

-

Data Acquisition:

-

Set the spectrometer to acquire a standard ¹H NMR spectrum. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (can be increased for dilute samples)

-

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling information.

-

Expected Outcome: The resulting spectrum should display the characteristic peaks as described in the ¹H NMR section above, confirming the presence of the aldehyde, Boc group, piperidine ring, and propyl chain.

Visualization of Key Structural Relationships

The following diagram illustrates the key functional groups and their expected spectroscopic signatures.

Figure 1: Key structural components of 3-(1-Boc-4-piperidyl)propanal and their corresponding expected spectroscopic signatures.

Conclusion

3-(1-Boc-4-piperidyl)propanal is a valuable synthetic intermediate with well-defined, albeit primarily predicted, physical and spectroscopic characteristics. A thorough understanding of its properties, particularly its reactivity and stability, is paramount for its successful application in complex synthetic pathways. The information provided in this guide serves as a comprehensive resource for researchers, enabling them to confidently handle, characterize, and utilize this versatile building block in their drug discovery and development endeavors.

References

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]

-

Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2023). RSC Advances. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Retrieved from [Link]

-

PubChem. (n.d.). Propanal. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI). Retrieved from [Link]

-

PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl 4-cyano-4-(3-oxopropyl)piperidine-1-carboxylate (C14H22N2O3). Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of propanal. Retrieved from [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2019). Molecules. Retrieved from [Link]

-

MDPI. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

-

ChemBK. (n.d.). N-BOC-Piperidine-2-aldehyde. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of propanal. Retrieved from [Link]

-

ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

-

PubChem. (n.d.). N-Boc-piperidine-2-methanol. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of N-Boc-L-alanine-L-proline-OMe 9. Retrieved from [Link]

Sources

- 1. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate | C13H23NO3 | CID 10657745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate

This guide provides an in-depth analysis of the spectroscopic data for tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The structural elucidation of this molecule is paramount for ensuring purity, confirming identity, and understanding its reactivity in drug development workflows. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the interpretation of the resulting spectra.

Molecular Structure and Key Functional Groups

Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate (Molecular Formula: C₁₃H₂₃NO₃, Molecular Weight: 241.33 g/mol ) possesses a distinct combination of functional groups that give rise to a characteristic spectroscopic fingerprint.[1] Understanding the core structure is the first step in a robust analytical workflow.

Molecular Structure Diagram

Caption: Chemical structure of tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate.

The key structural features to be identified are:

-

Boc-protected Piperidine Ring: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.

-

Propionaldehyde Side Chain: The three-carbon chain attached to the 4-position of the piperidine ring, terminating in an aldehyde functional group.

Each of these components will produce distinct signals in the various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete assignment.

¹H NMR Spectroscopy

Rationale for Experimental Choices: A standard ¹H NMR spectrum is typically acquired in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. A field strength of 400 MHz or higher is recommended to achieve good signal dispersion, which is crucial for resolving the overlapping multiplets expected from the piperidine ring protons.

Step-by-Step Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).

-

Use a standard pulse sequence (e.g., 'zg30').

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1 second.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS, δ 0.00 ppm).

Expected ¹H NMR Data and Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.77 | t | 1H | Aldehydic proton (-CHO) |

| ~4.05 | br s | 2H | Axial protons on C2 and C6 of piperidine |

| ~2.65 | t | 2H | Methylene protons adjacent to the aldehyde |

| ~2.42 | t | 2H | Equatorial protons on C2 and C6 of piperidine |

| ~1.70 - 1.55 | m | 3H | Methylene and methine protons on the piperidine ring and side chain |

| 1.45 | s | 9H | tert-Butyl protons (-C(CH₃)₃) |

| ~1.15 - 1.05 | m | 2H | Axial protons on C3 and C5 of piperidine |

Causality of Signal Assignments:

-

The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and appears as a characteristic triplet downfield.

-

The tert-butyl group gives a strong singlet integrating to nine protons, a hallmark of the Boc protecting group.

-

The protons on the piperidine ring exhibit complex splitting patterns due to conformational rigidity and coupling with neighboring protons. The broad signals for the protons adjacent to the nitrogen are a result of the carbamate group's influence on the ring's conformation.

¹H NMR Interpretation Workflow

Caption: Correlation of ¹H NMR signals to the molecular structure.

¹³C NMR Spectroscopy

Rationale for Experimental Choices: ¹³C NMR provides information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR experiment is standard, which simplifies the spectrum to a series of singlets, one for each unique carbon atom. The same sample and solvent from the ¹H NMR experiment can be used.

Step-by-Step Protocol for ¹³C NMR Data Acquisition:

-

Sample and Instrument: Use the same sample and spectrometer as for the ¹H NMR.

-

Acquisition Parameters:

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm).

-

Use a standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

A longer relaxation delay may be necessary for quaternary carbons.

-

-

Processing: Similar to ¹H NMR, apply a Fourier transform, phase, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Expected ¹³C NMR Data and Interpretation:

| Chemical Shift (δ, ppm) | Assignment |

| ~202.5 | Aldehyde carbonyl carbon (-CHO) |

| ~154.9 | Carbamate carbonyl carbon (-O-C=O) |

| ~79.5 | Quaternary carbon of the tert-butyl group |

| ~44.0 | Carbons C2 and C6 of the piperidine ring |

| ~41.5 | Methylene carbon adjacent to the aldehyde |

| ~35.0 | Carbon C4 of the piperidine ring |

| ~31.8 | Carbons C3 and C5 of the piperidine ring |

| ~28.4 | Methyl carbons of the tert-butyl group |

| ~28.0 | Methylene carbon beta to the aldehyde |

Causality of Signal Assignments:

-

The carbonyl carbons of the aldehyde and the carbamate are the most deshielded, appearing at the lowest field.

-

The quaternary carbon of the Boc group is also significantly downfield.

-

The carbons of the piperidine ring and the propyl side chain appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

Rationale for Experimental Choices: IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups. The analysis can be performed on a neat sample using an Attenuated Total Reflectance (ATR) accessory, which simplifies sample preparation.

Step-by-Step Protocol for ATR-IR Data Acquisition:

-

Sample Preparation: Place a small amount of the neat sample (liquid or solid) directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Expected IR Data and Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975, 2850 | Strong | C-H stretching (aliphatic) |

| ~2720 | Medium | C-H stretching (aldehydic C-H, Fermi resonance) |

| ~1730 | Strong | C=O stretching (aldehyde) |

| ~1690 | Strong | C=O stretching (carbamate) |

| ~1420 | Medium | C-H bending (methylene) |

| ~1160 | Strong | C-O stretching (carbamate) |

Causality of Signal Assignments:

-

The two strong carbonyl peaks are the most diagnostic features of the IR spectrum. The aldehyde carbonyl typically appears at a higher wavenumber than the carbamate carbonyl.

-

The aldehydic C-H stretch around 2720 cm⁻¹ is another key indicator of the aldehyde functional group.

Mass Spectrometry (MS)

Rationale for Experimental Choices: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, and it will likely produce a prominent protonated molecular ion [M+H]⁺.

Step-by-Step Protocol for ESI-MS Data Acquisition:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

Expected MS Data and Interpretation:

| m/z | Assignment |

| 242.1751 | [M+H]⁺ (protonated molecular ion) |

| 264.1570 | [M+Na]⁺ (sodium adduct) |

| 186.1124 | [M+H - C₄H₈]⁺ (loss of isobutylene from the Boc group) |

| 142.1226 | [M+H - C₅H₉O₂]⁺ (loss of the entire Boc group) |

Note: Predicted m/z values for an isomer are available and provide a good estimation.[2]

Causality of Fragmentation:

-

The most common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (101 Da). The observation of these fragment ions provides strong evidence for the presence of the Boc protecting group.

MS Fragmentation Pathway

Caption: Primary fragmentation pathways in ESI-MS.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate. The characteristic signals of the Boc group, the piperidine ring, and the propionaldehyde side chain in each spectroscopic technique allow for an unambiguous identification of the molecule. This guide serves as a foundational resource for researchers and scientists, enabling them to confidently verify the identity and purity of this important synthetic intermediate.

References

-

PubChem. tert-Butyl 4-(3-oxopropyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. American Chemical Society. [Link]

-

PubChemLite. Tert-butyl 3-(3-oxopropyl)piperidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 3-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Solubility of 1-Boc-4-(3-oxopropyl)piperidine in different solvents

An In-Depth Technical Guide to the Solubility of 1-Boc-4-(3-oxopropyl)piperidine

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Boc-4-(3-oxopropyl)piperidine (CAS: 165528-85-8), a key intermediate in pharmaceutical synthesis.[1] In the absence of extensive published quantitative solubility data, this document establishes a predictive framework grounded in fundamental chemical principles, including molecular structure, polarity, and intermolecular forces. We present a theoretical solubility profile across a range of common laboratory solvents, from non-polar to polar protic. Crucially, this guide provides a detailed, field-proven experimental protocol for the accurate determination of equilibrium solubility, empowering researchers to generate reliable data for applications in process chemistry, purification, and formulation development. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Critical Role of Solubility in Synthesis

1-Boc-4-(3-oxopropyl)piperidine is a bifunctional molecule featuring a protected piperidine nitrogen and a terminal aldehyde. This structure makes it a valuable building block for introducing a piperidine-propyl-aldehyde moiety in the synthesis of complex target molecules, particularly in drug discovery. The efficiency of any synthetic step—be it reaction, work-up, or purification (e.g., crystallization, chromatography)—is fundamentally governed by the solubility of the intermediates. A poorly chosen solvent can lead to low reaction yields, difficult purifications, and challenges in handling and formulation.

Therefore, a thorough understanding of the solubility of 1-Boc-4-(3-oxopropyl)piperidine is not merely academic; it is a prerequisite for logical process development and optimization. This guide bridges the gap between theoretical prediction and practical application, providing researchers with the tools to make informed decisions regarding solvent selection.

Scientific Principles: Predicting Solubility from Structure

The solubility of a solute in a solvent is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] The guiding principle is that "like dissolves like," which means substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[2][3]

Molecular Structure Analysis of 1-Boc-4-(3-oxopropyl)piperidine:

-

Molecular Formula: C₁₃H₂₃NO₃[1]

-

Molecular Weight: 241.33 g/mol [1]

-

Non-Polar Regions: The molecule possesses significant non-polar character arising from the bulky tert-butyl group of the Boc protector and the aliphatic piperidine ring and propyl chain. These regions interact primarily through weak van der Waals forces (London dispersion forces).

-

Polar Regions: The molecule's polarity is derived from the carbamate group (-NCOO-) and the terminal aldehyde group (-CHO). The electronegative oxygen and nitrogen atoms in these groups create bond dipoles and can act as hydrogen bond acceptors.

-

Hydrogen Bonding Capability: 1-Boc-4-(3-oxopropyl)piperidine has three hydrogen bond acceptor sites (the two oxygen atoms of the carbamate and the oxygen of the aldehyde). It does not have any hydrogen bond donor protons (like an -OH or -NH group). This is a critical distinction, as its ability to interact with protic solvents is limited to accepting hydrogen bonds.[4][5]

This structural duality—a large non-polar framework combined with polar, hydrogen-bond accepting functional groups—suggests that the compound will exhibit intermediate polarity. It is unlikely to be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but is expected to be readily soluble in solvents of moderate polarity.

Predicted Solubility Profile and Solvent Data

Based on the structural analysis, we can predict the qualitative solubility of 1-Boc-4-(3-oxopropyl)piperidine in various classes of solvents. This information is crucial for initial experimental design.

Table 1: Predicted Qualitative Solubility of 1-Boc-4-(3-oxopropyl)piperidine

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The polar aldehyde and carbamate groups cannot be effectively solvated by non-polar solvents, making the energy cost of breaking the solute-solute interactions too high. |

| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN) | High to Very High | These solvents have a sufficient dipole moment to solvate the polar functional groups while also having organic character to interact favorably with the non-polar regions of the molecule. |

| Polar Protic | Water | Very Low / Insoluble | The large, non-polar hydrocarbon portion of the molecule dominates, leading to a strong hydrophobic effect that prevents dissolution in water. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | These alcohols can act as hydrogen bond donors to the oxygen and nitrogen atoms of the solute, facilitating solvation. Their alkyl chains also interact with the non-polar parts of the solute. |

Table 2: Properties of Recommended Solvents for Initial Screening

| Solvent | Formula | Polarity Index | Boiling Point (°C) | Key Considerations |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | 39.6 | Excellent solvent for a wide range of organic compounds. Volatile. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | 77.1 | Common solvent for reactions and chromatography. Less toxic than DCM. |

| Acetone | C₃H₆O | 5.1 | 56.0 | Highly polar aprotic solvent, miscible with water. Very volatile. |

| Acetonitrile (MeCN) | C₂H₃N | 5.8 | 81.6 | Common solvent for HPLC and reactions. |

| Ethanol (EtOH) | C₂H₆O | 4.3 | 78.4 | Polar protic solvent, often used for crystallizations. |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 66.0 | Good general-purpose solvent; can form peroxides upon storage. |

Experimental Protocol: Equilibrium Solubility Determination

To move from prediction to quantitative data, a robust experimental method is required. The "shake-flask" or equilibrium solubility method is a gold standard for its reliability and simplicity.[6] This protocol ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.

Principle

An excess amount of the solid solute is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the remaining solid, and the concentration of the solute in the solution is determined analytically.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh approximately 10-20 mg of 1-Boc-4-(3-oxopropyl)piperidine into a series of glass vials (e.g., 4 mL or 8 mL) with screw caps. Use an analytical balance. Record the exact mass.

-

Causality: Using an excess of solid ensures that the final solution will be saturated.

-

-

Solvent Addition:

-

To each vial, add a precise volume (e.g., 2.0 mL) of the chosen test solvent using a calibrated pipette.

-

Causality: A known volume is essential for the final concentration calculation.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for 24 to 48 hours.

-

Causality: Prolonged agitation at a constant temperature is critical to ensure the system reaches thermodynamic equilibrium. Insufficient time is a common source of error, leading to an underestimation of solubility.[7]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) into a clean analysis vial.

-

Causality: Filtration is the most critical step to prevent undissolved solid particles from entering the analytical sample, which would grossly inflate the measured solubility.

-

-

Analysis:

-

Quantify the concentration of 1-Boc-4-(3-oxopropyl)piperidine in the filtered sample. Common methods include:

-

Gravimetric Analysis: Accurately pipette a known volume of the filtrate into a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven. Weigh the vial again to determine the mass of the dissolved solid.

-

High-Performance Liquid Chromatography (HPLC): Prepare a calibration curve using standards of known concentration. Dilute the filtered sample as needed to fall within the linear range of the calibration curve and analyze by HPLC-UV.

-

-

Causality: A validated analytical method ensures that the measured concentration is accurate and reproducible.

-

Visual Workflow

Sources

- 1. Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate | C13H23NO3 | CID 10657745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solubility - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]